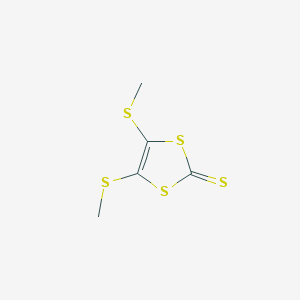

4,5-Bis(methylthio)-1,3-dithiole-2-thione

Beschreibung

Historical Context and Significance of Chalcogen-Based Heterocyclic Compounds in Materials Science

Chalcogen-based heterocyclic compounds, which contain elements from Group 16 of the periodic table like sulfur, selenium, and tellurium within a ring structure, have a rich history in materials science. nih.govmdpi.compageplace.de Their significance stems from their unique electronic properties, which are influenced by the polarizability and reactivity of the heavier chalcogen atoms. nih.govmdpi.com Initially, interest in these compounds was sparked by the discovery of polymeric sulfur nitride, (SN)x, the first macromolecular metal and low-temperature superconductor. nih.gov This discovery paved the way for extensive research into other chalcogen-containing π-heterocycles as potential charge carriers for functional materials. nih.gov

These heterocycles are integral to the development of a wide array of materials, including:

Semiconductors and Organic Solar Cells : Their photoactive properties are pivotal in the materials science industry. rsc.org

Therapeutic Agents : Many chalcogen-functionalized heterocycles exhibit potent bioactive properties. rsc.orgrsc.orgwssu.edu

Electron Acceptors : Chalcogen-nitrogen π-heterocycles are used in preparing charge-transfer complexes and radical-anion salts, which are building blocks for molecular electrical and magnetic materials. nih.gov

The ability of heavy chalcogens to enhance the reactivity of double bonds and heterocyclic rings, coupled with their capacity to mediate electron transfer, makes them indispensable in the rational design of advanced materials. nih.govmdpi.com

The Role of 4,5-Bis(methylthio)-1,3-dithiole-2-thione in the Development of Organic Conductors and Superconductors

The search for new conducting organic solids has heavily influenced the investigation into this compound and its related structures. researchgate.net This compound is a key player in the synthesis of molecular conductors and superconductors, primarily through its role as a precursor to tetrathiafulvalene (B1198394) (TTF) derivatives and metal dithiolene complexes. researchgate.netwikipedia.org

The structure of this compound is foundational to the formation of materials that exhibit high electrical conductivity. wikipedia.org The planarity of the resulting molecules allows for effective π-π stacking in the solid state, creating pathways for charge transport. The numerous sulfur atoms contribute to strong intermolecular interactions, which are crucial for establishing the electronic band structures necessary for metallic conductivity and, in some cases, superconductivity. wikipedia.org Salts derived from oxidized TTF, which can be synthesized from dithiole-2-thiones, have shown remarkable electrical properties, with some behaving as narrow band gap semiconductors. wikipedia.org

Overview of the 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) Series and its Analogs

The compound this compound is a methylated derivative belonging to the broader 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) series. nih.govresearchgate.net The parent DMIT dianion, C₃S₅²⁻, is a versatile ligand that can be prepared from the reduction of carbon disulfide with sodium. scispace.comwikipedia.org The DMIT framework is central to a diverse range of chemical syntheses and applications. researchgate.netwikipedia.org

The DMIT series is extensively studied for several reasons:

Precursors to TTF Derivatives : DMIT compounds are crucial starting materials for synthesizing tetrathiafulvalene (TTF) and its analogs, which are cornerstone molecules in organic electronics. researchgate.net

Coordination Chemistry : The dithiolate group in DMIT readily coordinates with transition metals to form a vast family of metal dithiolene complexes. scispace.comtandfonline.com These complexes themselves have shown interesting electronic and magnetic properties, including conductivity. tandfonline.com

Functional Materials : The chemical versatility of the DMIT system allows for the synthesis of asymmetrically substituted derivatives and macrocyclic structures, paving the way for materials with specialized functions, such as ion sensing. researchgate.netresearchgate.net

The alkylation of the sulfur atoms in the DMIT core, as seen in this compound, is a key strategy for tuning the solubility and electronic properties of the resulting materials. nih.gov

Research Avenues for Tetrathiafulvalene (TTF) Derivatives and their Connection to this compound

Tetrathiafulvalene (TTF) and its derivatives are a class of organosulfur compounds renowned for their electron-donating capabilities and the stability of their oxidized states (radical cation and dication). rsc.orgbeilstein-journals.org These properties make them ideal components for creating switchable molecular systems, molecular sensors, and organic conducting materials. nih.govrsc.org

The synthesis of TTF often begins with 1,3-dithiole-2-thione (B1293655) building blocks, directly connecting it to this compound. wikipedia.org The general synthetic route involves the coupling of two dithiole units. For instance, 1,3-dithiole-2-thione can be S-methylated, reduced, and then deprotonated to form a dithiolium cation, which subsequently dimerizes to form the TTF core. wikipedia.org The methylthio groups in this compound can be modified or participate in coupling reactions to yield functionalized TTF derivatives. nih.gov

Current research avenues for TTF derivatives that leverage this connection include:

Molecular and Supramolecular Switches : Exploiting the reversible redox properties of TTF for creating systems that respond to electrochemical stimuli. nih.govrsc.orgbeilstein-journals.org

High-Performance Semiconductors : Tuning the structure of TTF derivatives to improve charge carrier mobility and stability for applications in organic field-effect transistors (OFETs). nih.gov

Energy Storage : Developing TTF-based catholytes for redox flow batteries, where molecular engineering can lead to high energy density and cyclability. rsc.org

The ability to synthesize a vast array of TTF derivatives, many of which originate from precursors like this compound, continues to drive innovation in molecular electronics and materials science.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | nih.gov |

| Molecular Formula | C₅H₆S₅ | nih.govscbt.com |

| Molar Mass | 226.4 g/mol | nih.gov |

| CAS Number | 49638-64-4 | scbt.com |

| Appearance | Data not available in sources |

| Canonical SMILES | CSC1=C(SC(=S)S1)SC | nih.gov |

Table 2: Key Compound Classes and Their Significance

| Compound Class | Key Features | Significance in Materials Science | Representative Compound(s) |

|---|---|---|---|

| Chalcogen-Based Heterocycles | Contain S, Se, or Te in a ring structure; unique electronic properties. | Building blocks for conductors, semiconductors, and bioactive molecules. nih.govrsc.org | (SN)x, Thiochromones nih.govwssu.edu |

| DMIT Series | Based on the 1,3-dithiole-2-thione-4,5-dithiolate anion (C₃S₅²⁻). | Precursors to TTF and metal dithiolene complexes for conducting materials. researchgate.netscispace.comtandfonline.com | Sodium 1,3-dithiole-2-thione-4,5-dithiolate wikipedia.org |

| Tetrathiafulvalene (TTF) Derivatives | Strong π-donors; three stable redox states. | Core components of organic conductors, molecular switches, and sensors. wikipedia.orgrsc.org | Tetrathiafulvalene (TTF) wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFVXSUZSDYZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=S)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327035 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49638-64-4 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Bis Methylthio 1,3 Dithiole 2 Thione

Established Synthetic Routes for 4,5-Bis(methylthio)-1,3-dithiole-2-thione

Several methods have been established for the synthesis of this compound, ranging from electrochemical techniques to multi-step chemical reductions and syntheses from various precursors.

Electrochemical Preparation and the Role of Carbon Monosulfide

The electrochemical reduction of carbon disulfide (CS₂) in solvents like dimethylformamide (DMF), followed by methylation, is a known method for producing this compound. researchgate.net Initial investigations into this reaction suggested the involvement of carbon monosulfide (CS) as an intermediate. researchgate.net However, further studies and control experiments have indicated that CS is not directly involved in the primary reaction pathway that leads to the dithiole product. researchgate.net The more likely mechanism involves the initial formation of the CS₂ anion radical (CS₂⁻•), which then dimerizes to form the tetrathiooxalate dianion (C₂S₄²⁻). researchgate.net The transformation to the final product proceeds from this dianion intermediate rather than through a pathway involving carbon monosulfide. researchgate.net While practical for small-scale synthesis, electrochemical methods can be less suitable for producing large, preparative amounts of the material. orgsyn.orgd-nb.info

Reduction of Carbon Disulfide and Subsequent Alkylation Methods

Chemical reduction of carbon disulfide provides a more scalable route to the core dithiolate structure, which can then be alkylated to yield this compound. A significant advancement in this area was the development of a chemical reduction method using alkali metals in an aprotic solvent like DMF. orgsyn.orgd-nb.info This method generates the 1,3-dithiole-2-thione-4,5-dithiolate dianion. d-nb.info

Initially, potassium was used, but due to explosion hazards, sodium is now the preferred reducing agent, making the procedure safer for larger scales. orgsyn.orgd-nb.info The resulting dianion is typically isolated as a more stable zincate complex, Tetraethylammonium (B1195904) bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, by adding zinc chloride and a tetraethylammonium salt. orgsyn.org This stable intermediate can then be readily alkylated. The subsequent S-alkylation with an appropriate methylating agent, such as methyl iodide, yields the final product, this compound. nih.govorgsyn.org

Table 1: Comparison of Carbon Disulfide Reduction Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Electrochemical Reduction | Cathodic reduction of CS₂ in an electrolytic cell, followed by methylation. researchgate.net | Can provide access to the desired product. | Limited scalability; complex reaction pathway. orgsyn.orgd-nb.info |

| Chemical Reduction | Reduction of CS₂ with sodium in DMF to form a dithiolate dianion, followed by alkylation. orgsyn.orgd-nb.info | Scalable for preparative amounts; avoids hazardous reagents like potassium. orgsyn.org | Requires careful handling of sodium and toxic CS₂. orgsyn.org |

Multi-step Syntheses from Precursors

Beyond the direct reduction of carbon disulfide, multi-step synthetic sequences starting from different precursors have been developed. One such route begins with the preparation of a bis(tetraethylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolate)zincate complex. nih.gov This complex serves as a versatile intermediate. Through a nucleophilic substitution reaction with a suitable methylating agent, this precursor is converted into this compound. nih.gov This multi-step approach allows for the synthesis of various derivatives by changing the alkylating agent used in the final step.

Cross-Coupling Reactions Involving this compound

A primary application of this compound is as a building block in the synthesis of more complex sulfur-rich molecules, particularly tetrathiafulvalene (B1198394) (TTF) derivatives, through cross-coupling reactions. nih.govbeilstein-journals.org

Synthesis of Tetrathiafulvalene (TTF) Derivatives

The synthesis of TTF derivatives often involves the phosphite-mediated cross-coupling of two different 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one precursors. nih.govbeilstein-journals.org In these reactions, this compound can be coupled with another substituted 1,3-dithiole-2-one or -thione in the presence of a desulfurizing agent like triethyl phosphite, typically at elevated temperatures. nih.govnih.gov This reaction forms the central C=C double bond of the TTF core, linking the two dithiole rings.

This methodology is highly versatile, allowing for the creation of a wide array of unsymmetrical TTF derivatives by pairing this compound with other functionalized dithiole precursors. nih.govnih.gov For instance, it has been used to synthesize Monopyrrolotetrathiafulvalenes (MPTTFs) by coupling with N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one. nih.gov

Table 2: Examples of Cross-Coupling Reactions for TTF Derivatives

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type |

|---|---|---|---|

| This compound | N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one | Triethyl phosphite, 120–135 °C nih.gov | Functionalised MPTTF nih.gov |

| This compound | 5-methylthieno[2,3-d] nih.govresearchgate.netdithiol-2-one | Triethyl phosphite, 120 °C nih.gov | Alkylthiophene-fused TTF nih.gov |

Formation of Extended Tetrathiafulvalene (ex-TTF) Compounds

The same cross-coupling strategy can be employed to construct extended tetrathiafulvalene (ex-TTF) systems. These molecules feature a TTF core that is further conjugated with other π-systems, which can influence their electronic properties. nih.gov In a typical synthesis, this compound is reacted with a more complex, pre-functionalized dithiole partner. For example, the cross-coupling reaction with an electroactive monopyrrolo-TTF methylene derivative in refluxing toluene with triethyl phosphite yields a novel extended MPTTF derivative. nih.gov The extended π-surface of these pyrrole-annelated TTFs can significantly impact the physical properties of the resulting materials. nih.govresearchgate.net

Reactions with 1,3-Dithiol-2-one and 1,3-Diselenole-2-one Derivatives

A significant application of this compound lies in its use as a building block for the synthesis of tetrathiafulvalene (TTF) and its selenium-containing analogues. These reactions typically involve a cross-coupling reaction with 1,3-dithiol-2-one or 1,3-diselenole-2-one derivatives in the presence of a phosphite source, which acts as a desulfurizing and coupling agent.

The cross-coupling reaction of this compound with various 1,3-dithiol-2-one and 1,3-diselenole-2-one derivatives is a versatile method for preparing unsymmetrical tetrathiafulvalene analogues. For instance, the reaction with pyrazino-1,3-diselenole-2-one in the presence of triethylphosphite at 120 °C in a nitrogen atmosphere for 2 hours yields the corresponding diselenadithiafulvalene condensed with a pyrazine cycle. d-nb.info Similarly, the reaction with a 1,3-dithiol-2-one derivative condensed with diselenadithiafulvalene, when refluxed in toluene with trimethylphosphite, produces 5-(1,3-diselenole-2-ylidene)-1,3,4,6-tetrathiapentaline in a 28% yield. d-nb.info Another example involves the reaction of N-methyl-4-[4,5-bis(1-butylthio)-1,3-dithiol-2-yliden]-2-oxo-(1,3)-dithiolo[4,5-c]pyrrole with two equivalents of this compound in refluxing toluene with triethyl phosphite, which affords the target extended N-methyl monopyrrolotetrathiafulvalene in a 36% yield. nih.gov

These reactions are pivotal in the construction of complex and functionalized TTF derivatives, which are essential components in the development of novel organic electronic materials.

Table 1: Cross-coupling Reactions of this compound

| Reactant 2 | Coupling Agent | Solvent | Conditions | Product | Yield | Reference |

| Pyrazino-1,3-diselenole-2-one | Triethylphosphite | - | 120 °C, 2 h, N₂ | Diselenadithiafulvalene condensed with pyrazine cycle | Not Specified | d-nb.info |

| 1,3-Dithiol-2-one derivative condensed with diselenadithiafulvalene | Trimethylphosphite | Toluene | Reflux | 5-(1,3-diselenole-2-ylidene)-1,3,4,6-tetrathiapentaline | 28% | d-nb.info |

| N-Methyl-4-[4,5-bis(1-butylthio)-1,3-dithiol-2-yliden]-2-oxo-(1,3)-dithiolo[4,5-c]pyrrole | Triethyl phosphite | Toluene | Reflux, 5 h, Ar | N-Methyl-4-[4,5-bis(metylthio)-l,3-dithiol-2-yliden]-2-[4,5-bis-(1-butyithio)-l,3-dithio1-2-yli-den]-(1,3)-dithiolo[4,5-c]pyrrole | 36% | nih.gov |

Alkylation and Acylation Reactions of the DMIT Series

The reactivity of the DMIT core can be further exploited through alkylation and acylation reactions. These transformations typically proceed via the generation of the 4,5-dithio-1,3-dithiole-2-thione dianion, which is a potent nucleophile. This dianion can be generated by the electrochemical reduction of carbon disulfide or by chemical reduction of a suitable precursor. zenodo.org

The resulting dianion readily reacts with various electrophiles, such as alkyl and acyl halides, to yield 4,5-disubstituted-thio-1,3-dithiole-2-thione derivatives. zenodo.org For instance, the reaction of the electrochemically generated dianion with alkyl halides leads to the corresponding 4,5-bis(alkylthio)-1,3-dithiole-2-thiones. Similarly, treatment with acyl halides affords 4,5-bis(acylthio)-1,3-dithiole-2-thiones. These reactions provide a straightforward route to a wide range of symmetrically and asymmetrically functionalized DMIT derivatives, which can then be used to synthesize more complex molecules, including tetrathiafulvalenes and metal-dithiolene complexes.

Table 2: Alkylation and Acylation of the 4,5-Dithio-1,3-dithiole-2-thione Dianion

| Reagent | Product Type | General Product Structure | Reference |

| Alkyl Halide (R-X) | Alkylated DMIT | 4,5-Bis(alkylthio)-1,3-dithiole-2-thione | zenodo.org |

| Acyl Halide (RCO-X) | Acylated DMIT | 4,5-Bis(acylthio)-1,3-dithiole-2-thione | zenodo.org |

Oxidation and Rearrangement Reactions of this compound Derivatives

The sulfur atoms within the this compound framework are susceptible to oxidation, offering another avenue for functionalization. Oxidation can lead to the formation of sulfoxides or sulfones, which can significantly alter the electronic properties of the molecule. For example, the aerial oxidation of chiral dithiolates generated from propionitrile-protected precursors of dimethyl-bis(ethylenedithio)tetrathiafulvalene leads to the formation of the corresponding monosulfones. researchgate.net This suggests that the sulfur atoms in the DMIT core can be selectively oxidized under controlled conditions.

Rearrangement reactions of DMIT derivatives can also lead to novel structures. Photochemical rearrangements, for instance, have been shown to induce significant structural changes in related organosulfur compounds. While specific examples for this compound are not extensively documented, the general principles of photochemical rearrangements in similar systems suggest the potential for interesting and synthetically useful transformations. rsc.org

Table 3: Oxidation and Rearrangement Reactions of DMIT Derivatives

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Oxidation | Air | Monosulfone of DM-EDT-TTF | researchgate.net |

| Photochemical Rearrangement | Light (hν) | Isomeric products (potential) | rsc.org |

Synthesis of Asymmetrically Substituted DMIT Derivatives

The synthesis of asymmetrically substituted DMIT derivatives is crucial for fine-tuning the properties of the resulting materials. One of the most effective methods for achieving this is through the cross-coupling reactions described in section 2.2.3. By reacting this compound with a different 1,3-dithiol-2-one or 1,3-diselenole-2-one derivative, a wide variety of unsymmetrical tetrathiafulvalene analogues can be prepared. d-nb.infonih.gov

For example, the synthesis of 5-(4,5-dimethylthio-1,3-dithiol-2-ylidene)-1,3-diaza-2,4,6-trithiapentalene is achieved by the reaction of nih.govzenodo.orgthiadiazolo-1,3-dithiol-2-one with this compound. This approach allows for the introduction of different functional groups on either side of the resulting TTF molecule, enabling precise control over its electronic and structural characteristics.

Another strategy involves the sequential alkylation or acylation of the DMIT dianion, although this can be more challenging to control and may lead to mixtures of products. The development of selective and high-yielding methods for the synthesis of asymmetrically substituted DMIT derivatives remains an active area of research.

Formation of Macrocyclic Derivatives of DMIT

Incorporating the DMIT unit into macrocyclic structures has led to the development of novel host-guest systems and materials with interesting recognition and electronic properties. A key strategy for the synthesis of such macrocycles involves the reaction of a bifunctional DMIT precursor with a suitable linking molecule.

A notable example is the preparation of a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit from 2,6-bis(bromomethyl)pyridine and 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. This reaction demonstrates the feasibility of using the DMIT core as a building block for constructing complex, large-ring systems. The resulting macrocycle can then be further functionalized, for instance, through intramolecular triethylphosphite coupling to yield a macrocyclic π-donor incorporating a non-planar tetrathiafulvalene moiety. The synthesis of crowned tetrathiafulvalene derivatives has also been reported, utilizing the 4,5-dithio-1,3-dithiole-2-thione dianion as a key intermediate. zenodo.org These macrocyclic systems are of interest for their potential applications in supramolecular chemistry and as components of molecular sensors and switches.

Electronic and Electrochemical Properties of 4,5 Bis Methylthio 1,3 Dithiole 2 Thione Systems

Electrochemical Behavior of 4,5-Bis(methylthio)-1,3-dithiole-2-thione and its Derivatives

The electrochemical behavior of this compound is primarily characterized by its oxidation, a process that involves the removal of electrons to form radical cations. This behavior is a key indicator of its electron-donating ability, which is fundamental to its role in forming conductive charge-transfer salts.

Table 1: Oxidation Potentials of Selected 1,3-Dithiole-2-Thione (B1293655) Derivatives

| Compound | First Oxidation Potential (E½¹) (V vs. Ag/AgCl) | Second Oxidation Potential (E½²) (V vs. Ag/AgCl) |

|---|---|---|

| Triaryl-1,3-dithiole-2-thione Derivative 1 | +0.86 | +1.25 |

| Triaryl-1,3-dithiole-2-thione Derivative 2 | +0.95 | +1.38 |

| Triaryl-1,3-dithiole-2-one Derivative 1 | +1.10 | +1.57 |

Note: Data is for representative derivatives and not the specific title compound. soton.ac.uk

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of compounds like this compound. nih.gov This method provides information on oxidation and reduction potentials, the stability of the resulting charged species, and the kinetics of electron transfer. nih.gov For sulfur-rich organic compounds, CV typically reveals one or more reversible or quasi-reversible oxidation waves, corresponding to the formation of a stable radical cation and a dication. acs.orgresearchgate.net The reversibility of these waves is an important indicator of the stability of the oxidized species, which is a desirable property for the development of stable electronic materials. In a typical CV experiment for a 1,3-dithiole-2-thione derivative, the potential is scanned, and the resulting current is measured. The voltammogram would show peaks corresponding to the oxidation and subsequent reduction of the molecule. The shape and separation of these peaks provide insights into the electrochemical process. For example, the electrochemical oxidation of sulfur in an ionic liquid has been shown to commence at approximately 2.0 V, with the reverse reduction occurring around 1.8 V. nih.gov While specific CV curves for this compound are not provided in the search results, the general features can be inferred from related compounds.

Table 2: Representative Cyclic Voltammetry Data for a Sulfur-Rich Organic Compound

| Process | Peak Potential (Ep) (V) | Onset Potential (Eonset) (V) | Notes |

|---|---|---|---|

| First Oxidation | +0.90 | +0.80 | Formation of the radical cation |

| First Reduction | +0.82 | - | Reduction of the radical cation |

| Second Oxidation | +1.30 | +1.20 | Formation of the dication |

| Second Reduction | +1.22 | - | Reduction of the dication |

Note: This is a representative table based on the general behavior of similar compounds and not specific data for this compound.

Electronic Structures and Frontier Orbitals

The electronic properties of this compound are governed by its molecular orbital arrangement, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are central to understanding the molecule's reactivity, optical properties, and its behavior in charge-transfer systems. wikipedia.org

The interaction between the HOMO of an electron donor and the LUMO of an electron acceptor is a fundamental principle in the formation of charge-transfer complexes. wikipedia.org For this compound, the HOMO is expected to be delocalized over the sulfur-rich dithiole ring system. This delocalization is a key feature of this class of molecules and contributes to their electron-donating ability. The LUMO, on the other hand, represents the lowest energy state for an additional electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule. ajchem-a.com A smaller HOMO-LUMO gap generally correlates with higher reactivity and can be indicative of a molecule's potential as a component in organic electronic materials. The spatial overlap of the frontier orbitals in donor-acceptor pairs is crucial for efficient charge transfer. In the context of forming conducting materials, a significant overlap between the HOMO of the donor (like this compound) and the LUMO of an acceptor molecule is necessary to facilitate the transfer of electrons and the formation of conducting pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. jddtonline.info DFT calculations can provide valuable information about the energies and shapes of the HOMO and LUMO, the distribution of electron density, and other electronic properties. jddtonline.info For molecules like this compound, DFT studies can help in understanding their reactivity and potential for forming charge-transfer complexes. These calculations can predict the HOMO-LUMO energy gap, which is related to the molecule's stability and the energy required for electronic excitation. While specific DFT calculations for this compound were not found in the provided search results, DFT studies on related bis and tris(1,3-dithiole) tetrathiafulvalene (B1198394) systems have been performed to calculate HOMO and LUMO energy gaps and predict quantum chemical descriptors. jddtonline.info Such studies typically show that the HOMO is delocalized across the π-conjugated framework, which is consistent with the electron-donating nature of these molecules.

Table 3: Theoretical Electronic Properties from DFT Calculations (Representative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.5 eV to -6.0 eV |

| LUMO Energy | -1.5 eV to -2.0 eV |

| HOMO-LUMO Gap | 3.5 eV to 4.5 eV |

Note: These are representative values for similar sulfur-rich organic molecules and not specific data for this compound.

Charge-Transfer Salts and Their Conducting Properties

Charge-transfer (CT) salts are formed when an electron donor molecule, such as this compound, transfers a fraction of an electron to an electron acceptor molecule. These materials are of great interest due to their potential to exhibit high electrical conductivity, and in some cases, superconductivity. nih.gov The formation of a CT salt typically involves the stacking of donor and acceptor molecules in a way that allows for the overlap of their frontier orbitals, creating a pathway for charge carriers to move through the material.

The conductivity of these CT salts is highly dependent on the degree of charge transfer and the crystal packing of the donor and acceptor molecules. For instance, a charge-transfer complex of a 1,3-dithiole-2-thione derivative with diiodine has been reported to have a conductivity of 1.2 × 10⁻⁴ S cm⁻¹ soton.ac.uk. The molecular arrangement in the solid state plays a crucial role in determining the electronic properties. Studies on organized molecular films of related bis(1,3-dithiole-2-thione-4,5-dithiolate) (dmit) complexes have shown that the two-dimensional lattice structure and the orientation of the dmit units significantly influence the conductive properties. nih.gov The formation of segregated stacks of donor and acceptor molecules is often a prerequisite for high conductivity. The unique electronic structure of this compound makes it a promising candidate for the synthesis of new charge-transfer salts with interesting conducting properties.

Metallic and Superconducting Properties

While direct evidence of metallic or superconducting behavior in pure this compound is not extensively documented, its parent compound, 1,3-dithiole-2-thione-4,5-dithiolate (dmit), is a well-known building block for molecular conductors and superconductors. Metal complexes of dmit have demonstrated a range of electronic properties, from semiconducting to metallic, with some exhibiting superconductivity under specific conditions.

A notable example involves the pressure-induced superconductivity in anion radical salts of Pd(dmit)₂. riken.jp These materials are classified as strongly correlated two-dimensional systems. At ambient pressure, they typically behave as Mott insulators. However, the application of pressure can induce a transition to a superconducting state. For instance, the γ-form of the Me₄N salt of [Pd(dmit)₂]₂ undergoes an irreversible structural change to the α-form under pressure, which then exhibits superconductivity. riken.jp

Table 1: Superconducting Properties of Pd(dmit)₂ Radical Anion Salts

| Compound Form | Condition | Superconducting Transition Temperature (Tc) |

|---|---|---|

| α-form | Uniaxial strain (a+b direction) at 3 kbar | ~ 7 K |

The β-form of the same salt also displays superconductivity under hydrostatic pressure. riken.jp This behavior underscores the potential for dmit-based compounds, including derivatives like this compound, to form the basis of novel superconducting materials. The metallic behavior in these systems is characterized by a T²-dependence of the intra-layer resistivity at low temperatures and under pressure. riken.jp

Radical-Cationic Salts

The formation of radical-cationic salts is a key strategy in the development of molecular conductors. The electrochemical oxidation of electron-donor molecules, such as derivatives of this compound, can lead to the formation of these salts.

An example can be seen in the radical cation salt of (cis,cis-BDDT–TTF)₂I₃, which is synthesized from a bis(4,5-dimercapto-1,3-dithiole-2-thione)zincate precursor. rsc.org The crystal structure of this salt consists of a columnar packing of the donor molecules, with the triiodide anions situated between the columns. This arrangement is distinct from the layered structures typically observed in organic conductors and superconductors. rsc.org

The electron paramagnetic resonance (EPR) spectroscopy of this salt reveals a large linewidth of 130 G and a g-value of 2.0045. rsc.org This unusually large linewidth is suggestive of three-dimensional electron delocalization, a consequence of its unique columnar crystal structure. rsc.org

Table 2: EPR Properties of (cis,cis-BDDT–TTF)₂I₃ Radical Cation Salt

| Property | Value |

|---|---|

| Linewidth | 130 G |

Influence of Molecular Structure on Electronic Delocalization and Magnetic Behavior

The molecular structure of this compound and its derivatives plays a crucial role in determining their electronic and magnetic properties. The presence of the dithiolethione core, with its sulfur atoms, provides a framework for extensive electronic delocalization.

In the derivative 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione, the dmit and furan moieties exhibit a high degree of conjugation. nih.gov The introduction of a carbonyl group connecting the conjugated furan (donor) and dmit (acceptor) rings creates a robust conjugated system with significant delocalization. nih.gov This electronic structure is fundamental to the material's properties.

The unpaired electron in radical anions based on related 1,2,5-thiadiazole 1,1-dioxides is delocalized, as indicated by g-factors in the range of 2.002–2.009 in their EPR spectra. mdpi.com These radical anions are paramagnetic and can engage in magnetic interactions with other spin carriers in the solid state, potentially leading to long-range ferro- or antiferromagnetic ordering. mdpi.com

The folding of the dithiolene ligand in metal complexes also has a significant impact on electronic properties. In a series of oxo-Mo(IV) complexes with both fully oxidized and fully reduced dithiolene ligands, a large ligand fold angle of 62.6° along the S-S vector of the dithione ligand was observed. This distortion, along with the electronic communication between the dithiolene ligands facilitated by the metal center, influences the charge transfer processes within the molecule.

Coordination Chemistry of 4,5 Bis Methylthio 1,3 Dithiole 2 Thione As a Ligand

Versatility of 4,5-Bis(methylthio)-1,3-dithiole-2-thione as a Sulfur-Rich Building Block

This compound, often abbreviated as dmid, is recognized as a versatile sulfur-rich building block in the synthesis of coordination compounds. acs.org Its versatility stems from the presence of several potential coordination sites: the exocyclic thiocarbonyl (C=S) sulfur atom and the sulfur atoms of the two exocyclic methylthio (dithioether) groups. This multi-dentate character allows it to bridge multiple metal centers, facilitating the self-assembly of complex supramolecular structures and coordination polymers. acs.org

The ligand belongs to the broader class of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) derivatives, which have been extensively studied for their ability to form metal complexes that exhibit interesting electronic properties, including electrical conductivity. researchgate.netresearchgate.net The specific inclusion of methylthio groups in this compound provides distinct coordination possibilities compared to its dithiolate (dmit) analogue, allowing it to function as a neutral ligand in contrast to the dianionic dmit. acs.orgwikipedia.org This neutrality is crucial for constructing coordination polymers with metal salts, where the ligand assembles with metal ions without requiring a redox reaction.

Complexation with Transition Metals (e.g., Cu(I), Ag(I), Au(I), Pt(II), Ni(II))

The multiple sulfur donor atoms of this compound enable it to coordinate with a variety of soft transition metals that exhibit a high affinity for sulfur. Its interactions have been notably studied with coinage metals and platinum-group metals.

The ligand readily forms complexes with copper(I) and silver(I), typically from reactions with salts like [Cu(CH₃CN)₄]PF₆ and AgNO₃. acs.org Similarly, it is used in the synthesis of nickel dithiolene complexes, which are known for their electrochemical properties. researchgate.netrsc.org The reactivity with platinum(II) precursors leads to complexes where intriguing intramolecular dynamics and ligand transformations can occur. researchgate.net

| Metal Ion | Typical Precursor | Resulting Complex Type | Reference |

| Cu(I) | [Cu(CH₃CN)₄]PF₆ | Coordination Polymer | acs.org |

| Ag(I) | AgNO₃ | Coordination Polymer | acs.org |

| Pt(II) | cis-[Pt(PEt₃)₂Cl₂] | Mononuclear Complex | researchgate.net |

| Ni(II) | (Precursors for dmit complexes) | Bis(dithiolene) Complexes | researchgate.netrsc.org |

A key aspect of the coordination chemistry of this compound is its ability to utilize different sulfur atoms for bonding, leading to linkage isomerism. The primary coordination modes involve either the sulfur atoms of the two methylthio (dithioether) groups or the sulfur atom of the thiocarbonyl group.

In its complexes with copper(I) and silver(I), the ligand demonstrates a distinct preference for its coordination site based on the metal ion. With copper(I), coordination occurs exclusively through the dithioether sulfur atoms, leaving the thiocarbonyl group non-coordinated. In contrast, when complexed with silver(I), the ligand coordinates solely through the thiocarbonyl sulfur atom, with the dithioether groups remaining unbound. acs.org This differential coordination behavior highlights the nuanced electronic and steric factors that govern metal-ligand interactions.

In platinum(II) complexes, the dithioether groups can exhibit hemilability, a phenomenon where one of the sulfur atoms of a chelating ligand can reversibly dissociate from the metal center. acs.orgnih.gov This process is observed in complexes of a closely related ligand, 4-methylthio-2-thioxo-1,3-dithiole-5-thiolate, with Pt(PEt₃)₂. In solution, a complex with two of these ligands, trans-[Pt(PEt₃)₂L₂], coexists with a species, [Pt(PEt₃)(η¹-L)(η²-L)], where one phosphine ligand has dissociated and one of the dithiolene ligands switches from a monodentate (η¹) to a bidentate (η²) coordination mode by engaging its thioether sulfur. researchgate.net This hemilabile equilibrium allows the complex to adapt its coordination sphere, which can be a crucial step in catalytic cycles or reactivity.

A more drastic transformation observed in these systems is S-dealkylation (specifically, S-demethylation). When heated, platinum(II) complexes bearing these ligands can undergo a reaction that removes a methyl group from the thioether moiety. For instance, heating the complex trans-[Pt(PEt₃)₂L₂] results in an S-demethylation reaction to yield the well-known dithiolene complex [Pt(PEt₃)₂(dmit)]. researchgate.net This process involves the cleavage of a carbon-sulfur bond and transforms the neutral thioether ligand into an anionic dithiolate ligand, fundamentally altering the electronic properties of the resulting complex.

While specific complexes of this compound with gold(I) are not extensively detailed in the provided context, the coordination of gold(I) with thione-containing ligands is well-established and often characterized by the presence of aurophilic interactions. These are weak, attractive interactions between two or more gold(I) centers, with Au···Au distances typically shorter than the sum of their van der Waals radii (around 3.0–3.5 Å).

In dinuclear gold(I) complexes with sulfur-rich ligands, these intramolecular aurophilic interactions can significantly influence the molecular geometry and photophysical properties of the compounds. For example, complexes such as [{Au(PPh₃)}₂(μ-dmid)] (where dmid is a related dithiolate) exhibit Au···Au distances of approximately 3.1984(10) Å. nih.gov These interactions are strong enough to be considered a type of bonding and can lead to unique luminescent behaviors in the solid state. nih.gov

Formation of Coordination Polymers

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers. By connecting multiple metal centers, it facilitates the formation of extended, repeating structural motifs in one, two, or three dimensions. acs.org

The choice of metal ion dictates the coordination mode of the ligand, which in turn determines the final structure of the polymer. The reaction of this ligand with Cu(I) and Ag(I) salts leads to the self-assembly of polymeric chains, demonstrating its utility in crystal engineering. acs.org The formation of such polymers is also influenced by other factors like the counter-anion and the solvent used during synthesis, which can sometimes be incorporated into the final structure. rsc.orgxmu.edu.cn

The coordination of this compound with copper(I) and silver(I) gives rise to distinct one-dimensional (1D) polymeric structures. acs.org

With Copper(I): When reacted with [Cu(CH₃CN)₄]PF₆, the ligand uses its two dithioether sulfur atoms to bridge two different copper(I) ions. This results in the formation of a zigzag 1D coordination polymer. Each copper center in the chain is coordinated by two sulfur atoms from two different ligands and two acetonitrile molecules, completing a distorted tetrahedral geometry. acs.org

With Silver(I): In the reaction with AgNO₃, the ligand coordinates through its single thiocarbonyl sulfur atom. This sulfur atom bridges two silver(I) ions, creating a helical 1D polymeric chain. Each silver center is coordinated by two sulfur atoms from two different ligands and a chelating nitrate anion. acs.org

Supramolecular Networks through Intermolecular Interactions

The coordination of this compound to metal centers can lead to the formation of extended supramolecular networks. These networks are constructed and stabilized by a variety of non-covalent intermolecular interactions, including sulfur-sulfur (S···S) contacts, hydrogen bonds, and π-π stacking interactions. The sulfur-rich nature of the ligand provides multiple sites for such interactions, playing a crucial role in the solid-state arrangement of its metal complexes.

Research on related dithiolene and dithiole-2-thione ligands has demonstrated the prevalence of these interactions in building higher-dimensional structures. For instance, the crystal structure of 4,5-bis(furoylsulfanyl)-1,3-dithiole-2-thione reveals a polar three-dimensional framework constructed from a combination of S···S interactions and C-H···O hydrogen bonding nih.gov. Similarly, in the case of 4,5-diferrocenyl-1,2-dithiole-3-thione, intermolecular C—H···S and S···π(C—C) interactions are observed in the crystal lattice.

A notable example involving a close derivative, 4,5-bis[(2′-hydroxyethyl)thio]1,3-dithiole-2-thione, showcases a one-dimensional network generated by a succession of intramolecular and intermolecular hydrogen bonds. This structure is further stabilized by weak π-π and S···S interactions.

The following table summarizes the types of intermolecular interactions observed in the crystal structures of this compound and related compounds, which are instrumental in the formation of their supramolecular networks.

| Compound | Intermolecular Interaction Types | Resulting Supramolecular Architecture |

|---|---|---|

| Mercury(II) complexes of this compound | π-π stacking, S···S interactions, Bridging halide interactions | 1-D Polymeric Molecular Wires |

| 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione | S···S interactions, C-H···O hydrogen bonding | 3-D Framework |

| 4,5-bis[(2′-hydroxyethyl)thio]1,3-dithiole-2-thione | Hydrogen bonding, π-π stacking, S···S interactions | 1-D Network |

| 4,5-Diferrocenyl-1,2-dithiole-3-thione | C—H···S interactions, S···π(C—C) interactions | Molecular Packing |

Spectroscopic Characterization of Metal Complexes (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for characterizing the coordination of this compound to metal ions. By comparing the FTIR spectrum of the free ligand with that of its metal complexes, key insights into the mode of coordination can be obtained. The coordination of the ligand to a metal center typically results in shifts in the vibrational frequencies of the functional groups involved in bonding.

For this compound, the most informative vibrational modes are the C=S (thione) and C-S (dithiole and methylthio) stretching frequencies. Coordination to a metal ion is expected to primarily occur through the exocyclic sulfur atom of the thione group, which is a common coordination mode for this class of ligands.

Upon coordination, a shift in the C=S stretching vibration to a lower frequency (redshift) is generally observed. This is because the coordination of the sulfur atom to the metal weakens the C=S double bond. The magnitude of this shift can provide information about the strength of the metal-sulfur bond. Concurrently, the C-S stretching vibrations may shift to higher frequencies (blueshift), reflecting a strengthening of these bonds due to the delocalization of electron density upon complexation.

While a detailed vibrational analysis with definitive assignments for metal complexes of this compound is not extensively documented, data from related metal dithiolene and thiourea complexes can provide a basis for expected spectral changes. For instance, in various thiourea derivative metal complexes, the C=S stretching frequency is observed to shift to a lower wavenumber upon coordination, indicating bonding through the sulfur atom mdpi.com.

The table below outlines the expected characteristic FTIR vibrational bands for this compound and the anticipated shifts upon coordination to a metal center.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Reason for Shift |

|---|---|---|---|

| ν(C=S) | ~1050 - 1250 | Decrease (Redshift) | Weakening of the C=S bond due to coordination of the thione sulfur to the metal. |

| ν(C-S) | ~800 - 1000 | Increase (Blueshift) | Strengthening of the C-S bonds within the dithiole ring due to electron delocalization. |

| ν(C=C) | ~1400 - 1500 | Variable | Changes in the electronic structure of the dithiole ring upon complexation. |

Applications of 4,5 Bis Methylthio 1,3 Dithiole 2 Thione in Materials Science

Precursors for Organic Conductors and Superconductors

4,5-Bis(methylthio)-1,3-dithiole-2-thione serves as a crucial starting material for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are fundamental components of organic conductors and superconductors. The process often involves a cross-coupling reaction with a corresponding 1,3-dithiole-2-one derivative in the presence of a coupling reagent like triethyl phosphite. This reaction allows for the creation of unsymmetrical TTF derivatives.

These TTF derivatives can then form charge-transfer (CT) complexes with electron acceptors, such as tetracyanoquinodimethane (TCNQ). In these complexes, the TTF derivative donates an electron to the acceptor molecule, resulting in the formation of radical ion salts. These salts can exhibit metallic conductivity and, in some cases, superconductivity at low temperatures. The arrangement of the donor and acceptor molecules in the crystal lattice is critical for the material's electrical properties.

For instance, the unsymmetrical bis(ethylenedithio)diselenadithiafulvalene (BEDT-STF), an important electron donor, can be synthesized through the cross-coupling reaction of 4,5-ethylenedithio-1,3-diselenole-2-one with 4,5-ethylenedithio-1,3-dithiole-2-thione 160.153.132. The resulting charge-transfer complexes and radical ion salts of these TTF derivatives are the basis for a significant number of organic metals.

| Precursor | Derivative | Application |

| This compound | Tetrathiafulvalene (TTF) derivatives | Organic conductors |

| This compound | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Organic superconductors |

| 4,5-ethylenedithio-1,3-dithiole-2-thione | Bis(ethylenedithio)diselenadithiafulvalene (BEDT-STF) | Electron donor in organic metals |

Electronic Materials and Organic Light Emitting Diodes (OLEDs)

Derivatives of this compound are utilized in the synthesis of materials for electronic applications, including those with potential for use in Organic Light Emitting Diodes (OLEDs). The core dithiolene structure is a component of various electroactive materials.

For example, this compound is a reactant in the synthesis of triphenylamine-dithiafulvene (TPA-DTF) polymers. These polymers exhibit electrochromic properties, meaning their color can be changed by applying an electrical voltage. This property is valuable for applications such as smart windows and displays. The synthesis involves the reaction of 4,4'-Diformyltriphenylamine with this compound in the presence of triethylphosphite 160.153.132.

Furthermore, theoretical studies on nickel dithiolene complexes, which share the core dithiolene structure, suggest their potential as materials for organic optoelectronic devices. By modifying the substituents on the dithiolene ligand, the electronic and optical properties of these complexes can be tuned, which is a key aspect in the design of materials for OLEDs nih.gov. These complexes can have high electron affinities, making them suitable for electron injection layers in electronic devices nih.gov.

Components in Hybrid Polymer Films with Electrochromic Performance

Hybrid polymer films with electrochromic capabilities have been developed using derivatives of the 1,3-dithiole-2-thione (B1293655) structure. These materials combine the processability of polymers with the electronic properties of the dithiolene-based components.

A notable example is the synthesis of hybrid triphenylamine-dithiafulvene (TPA-DTF) polymer films. These films are prepared through the electropolymerization of a monomer synthesized from 4,4'-Diformyltriphenylamine and this compound 160.153.132. The resulting polymer films exhibit distinct color changes upon electrochemical oxidation and reduction, making them promising for electrochromic devices 160.153.132.

| Monomers | Polymer | Electrochromic Colors |

| 4,4'-Diformyltriphenylamine and this compound | P(TPA-DTF) | Not specified |

Non-Linear Optical (NLO) Materials

The unique electronic structure of dithiolene and dithiolate derivatives, obtainable from this compound, makes them attractive candidates for non-linear optical (NLO) materials. These materials have applications in optical communications, optical computing, and frequency conversion.

A derivative, 4,5-bis(furoylsulfanyl)-1,3-dithiole-2-thione, has been shown to possess good second-order NLO properties nih.gov. The introduction of furan rings connected to the dmit (2-thioxo-1,3-dithiole-4,5-dithiolate) core through a C=O bridge creates a conjugated system with high delocalization, leading to these NLO effects nih.gov.

Furthermore, metal complexes of dithiolate ligands, known as dmit complexes, have been investigated for their third-order NLO properties. For example, a cadmium complex, bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)cadmium, exhibited a large third-order optical nonlinear susceptibility and a fast response time, indicating its potential for use in photonics nih.gov.

| Compound | NLO Property | Key Feature |

| 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione | Second-order | Conjugated system with furan and dmit rings |

| Bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)cadmium | Third-order | π-electron delocalization in the dmit complex |

Molecular Switches and Sensors

The dithiolene framework, which can be derived from this compound, is a versatile platform for the design of molecular switches and sensors. The ability of these molecules to undergo reversible changes in their electronic and optical properties in response to external stimuli is key to these applications.

Platinum(II) complexes containing the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand have been developed as colorimetric chemosensors for the detection of various metal ions mdpi.com. For example, a (dppe)Pt(dmit) complex, where dppe is 1,2-bis(diphenylphosphino)ethane, can detect Hg²⁺, Cu²⁺, and Ag⁺ ions mdpi.com. The interaction of the metal ion with the dithiolene complex leads to a visible color change, allowing for naked-eye detection mdpi.com.

Although not directly synthesized from this compound, diarylethene derivatives, which are a well-known class of photochromic molecular switches, can incorporate thiophene rings, highlighting the utility of sulfur-containing heterocycles in the design of molecular switches. These molecules undergo reversible cyclization/ring-opening reactions upon irradiation with light of different wavelengths, leading to changes in their absorption spectra and other physical properties.

Ionophores for Potentiometric Sensors

Derivatives of this compound have been successfully employed as ionophores in potentiometric sensors for the selective detection of metal ions. An ionophore is a molecule that can selectively bind to a specific ion and transport it across a membrane, generating a measurable electrical potential.

A PVC membrane sensor based on 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as an ionophore has been developed for the potentiometric sensing of Mg²⁺ ions. This sensor exhibited a near-Nernstian response to Mg²⁺ in a wide concentration range and could be used for over two months without significant divergence in its potential readings acs.org.

In another study, acyclic compounds based on 1,3-dithiole-2-thione-4,5-dithiolate (DMIT), functionalized with a silver-binding chain, were synthesized and evaluated as silver ionophores for potentiometric ion-selective electrodes. One of the most suitable ionophores, 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one, demonstrated a Nernstian response for silver ions and high selectivity over other interfering ions nih.gov.

| Ionophore | Target Ion | Sensor Type |

| 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | Mg²⁺ | PVC membrane potentiometric sensor |

| 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one | Ag⁺ | Potentiometric ion-selective electrode |

Supramolecular Chemistry and Self-Assembly

The tetrathiafulvalene (TTF) unit, readily synthesized from this compound, is a valuable building block in supramolecular chemistry and the construction of self-assembled architectures. The electron-donating nature and planar geometry of TTF derivatives make them ideal for creating complex, ordered structures through non-covalent interactions.

Coordination-driven self-assembly has been utilized to construct redox-active macrocycles, rings, and cages incorporating TTF derivatives. For example, a tetrapyridyl-extended-TTF ligand has been shown to self-assemble with palladium or platinum complexes to form discrete M₄L₂ or M₆L₃ cages, where the size and shape of the final assembly can be controlled by the ancillary ligands on the metal precursor nih.gov. These self-assembled structures are of interest for their potential applications in host-guest chemistry, molecular recognition, and as responsive materials.

Furthermore, TTF derivatives functionalized with peptide chains have been shown to act as low-molecular-weight gelators, forming supramolecular organogels through hydrogen bonding and π-π stacking interactions mdpi.com. The resulting fibrillar networks can trap solvent molecules to form a gel, and the redox-active TTF units within these gels can be switched between their neutral and oxidized states, offering a pathway to stimuli-responsive soft materials mdpi.com.

Advanced Characterization Techniques for 4,5 Bis Methylthio 1,3 Dithiole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4,5-Bis(methylthio)-1,3-dithiole-2-thione, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its molecular framework.

In the ¹H NMR spectrum, the molecule is expected to show a single, sharp signal corresponding to the six equivalent protons of the two methylthio (-SCH₃) groups. Due to the symmetry of the molecule, the protons on both methyl groups are in identical chemical environments. This signal would typically appear in the range of δ 2.0-3.0 ppm, a characteristic region for protons on a carbon adjacent to a sulfur atom.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.0 - 3.0 | Singlet | -SCH₃ |

| ¹³C | 15 - 25 | Quartet (in off-resonance) | -SCH₃ |

| ¹³C | 110 - 140 | Singlet | C=C |

Mass Spectrometry (MS, FAB-MS, LDI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular formula of the compound is C₅H₆S₅, giving a molecular weight of approximately 226.43 g/mol . scbt.com GC-MS data available from the NIST (National Institute of Standards and Technology) database confirms the presence of a peak at m/z 226, which corresponds to the molecular ion. nih.gov

While detailed studies employing soft ionization techniques such as Fast Atom Bombardment (FAB-MS) or Laser Desorption/Ionization Time-of-Flight (LDI-TOF-MS) for this specific compound are not widely reported, these methods would also be expected to show a strong signal for the molecular ion, or a protonated molecule [M+H]⁺, with reduced fragmentation compared to EI-MS. The fragmentation pattern in EI-MS would likely involve the loss of methyl radicals (•CH₃) or thioformaldehyde (CH₂S) from the molecular ion.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Identity | Source |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

The most notable vibrations would include the C=S (thione) stretching frequency, which typically appears in the region of 1050-1250 cm⁻¹. The C=C double bond stretching of the dithiole ring would be observed around 1550-1650 cm⁻¹. The C-S stretching vibrations from the dithiole ring and the methylthio groups would result in multiple bands in the fingerprint region, generally between 600 and 800 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the methyl groups would be present around 2850-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. An ATR-IR spectrum of this compound is noted as being available in the Aldrich collection. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H stretch | -CH₃ |

| 1550 - 1650 | C=C stretch | Dithiole ring |

| 1350 - 1450 | C-H bend | -CH₃ |

| 1050 - 1250 | C=S stretch | Thione |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₅H₆S₅, the theoretical elemental composition can be calculated. scbt.comnih.gov This data is crucial for confirming the purity and identity of a synthesized sample by comparing the experimental values with the calculated percentages.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 26.52% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.68% |

| Sulfur | S | 32.07 | 5 | 160.35 | 70.80% |

| Total | | | | 226.46 | 100.00% |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface morphology and topography of materials at the micro- and nanoscale. These methods are typically applied to solid-state materials, polymers, and thin films to study features such as crystal habit, surface roughness, and domain structures.

For a pure, crystalline small molecule like this compound, SEM could be used to examine the morphology of its crystals, providing information on their shape, size, and surface features. AFM could offer even higher resolution imaging of the crystal surfaces, potentially revealing details about crystal growth and defects at the nanoscale. However, there is no specific research found in the provided search results that details the use of SEM or AFM for the morphological characterization of this particular compound. These techniques have been used to study materials incorporating derivatives of this compound, such as doped polymers. researchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 1,3-dithiole-2-thione (B1293655) moiety in this compound is a known chromophore.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, are associated with the conjugated system of the dithiole ring. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the sulfur atoms. The presence of the electron-donating methylthio groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,3-dithiole-2-thione core. While specific λmax values for this compound are not detailed in the provided search results, related compounds show strong absorptions in the UV and visible regions.

Q & A

Q. How is 4,5-Bis(methylthio)-1,3-dithiole-2-thione synthesized, and what are the key considerations for optimizing reaction conditions?

The compound is synthesized via cross-coupling reactions in triethyl phosphite, using precursors like 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-one and this compound . Alternative methods involve cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes (e.g., ethylene or propylene) under controlled conditions . Key optimization factors include:

- Catalyst selection : Triethyl phosphite is critical for facilitating sulfur-sulfur bond formation.

- Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side reactions.

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) isolates the product .

Q. What spectroscopic methods are used to characterize the compound, and how can researchers interpret key spectral data?

Characterization relies on:

- NMR : and NMR identify methylthio groups (δ 2.4–2.6 ppm for ) and confirm the dithiole-thione backbone (C=S peaks at ~160–170 ppm in ) .

- HPLC : Purity (>98%) is verified using reverse-phase columns with UV detection at 254 nm .

- X-ray crystallography : Resolves bond lengths (e.g., Ag–S bonds at ~2.4–2.6 Å in coordination polymers) and confirms molecular geometry .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles (P280) to prevent skin/eye contact .

- Ventilation : Use fume hoods (P271) to avoid inhalation of vapors (H332: harmful if inhaled) .

- Storage : Keep in airtight containers at –20°C (P233, P403 + P235) to prevent degradation and moisture exposure .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How does the compound facilitate the formation of 1-D coordination polymers with transition metals like Cu(I) and Ag(I)?

The compound acts as a polydentate ligand via its sulfur atoms. For example:

- Ag(I) coordination : Forms chains like {Ag₂(µ₂-L)(µ₃-L')(OTf)}ₙ, where L and L' represent different binding modes of the dithiole-thione. Ag–S bond lengths (~2.45 Å) and ligand geometry dictate polymer stability .

- Cu(I) polymers : Similar coordination leads to luminescent materials, with emission properties tunable via substituents on the dithiole-thione backbone .

- Methodology : Reactions are conducted in anhydrous THF under argon, with metal triflate salts. Structural analysis requires single-crystal X-ray diffraction .

Q. What strategies are effective in resolving contradictions in reported synthetic yields or structural data?

Address discrepancies through:

- Reaction reproducibility : Strict control of moisture (P233) and oxygen levels (P231) to minimize side reactions .

- Advanced characterization : Use X-ray crystallography to resolve ambiguous bond assignments (e.g., distinguishing S–S vs. C–S bonding) .

- Computational validation : DFT calculations (e.g., bond dissociation energies) can rationalize unexpected reactivity or stability trends .

Q. How is the compound applied in developing electrochemical sensors, and what are the methodological challenges?

The compound’s redox-active sulfur centers enable applications in:

- Ion-selective electrodes : Incorporated into PVC membranes (e.g., for Mg²⁺ detection) via solution casting. Challenges include minimizing interference from Ca²⁺ and optimizing membrane plasticity .

- Langmuir-Blodgett films : Complexation with surfactants (e.g., cetylpyridinium chloride) forms ordered films for sensing applications. Uniform film deposition requires precise control of surface pressure and subphase composition .

Q. What role does the compound play in the synthesis of quantum coherence materials?

As a precursor in metal-dithiolene complexes, it contributes to:

- Quantum spin coherence : Zincate(II) complexes exhibit prolonged coherence times (>1 µs at 5 K) due to reduced hyperfine interactions. Synthesis involves refluxing with tetraphenylphosphonium bromide in methanol .

- Methodological considerations : Low-temperature EPR and pulsed ESR spectroscopy are critical for characterizing coherence properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.